

# Unveiling SKLB-03220: A Potent Covalent EZH2 Inhibitor for Cancer Therapy

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **SKLB-03220**

Cat. No.: **B15601110**

[Get Quote](#)

A detailed comparison of the novel EZH2 inhibitor, **SKLB-03220**, against other alternatives, supported by experimental data, reveals its potential as a promising therapeutic agent in oncology, particularly in ovarian cancer.

Researchers in the field of oncology and drug development now have access to a comprehensive guide on the activity of **SKLB-03220**, a novel covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). This guide provides a comparative analysis of **SKLB-03220**'s performance against other EZH2 inhibitors, presenting key experimental data and detailed protocols for researchers.

**SKLB-03220** has demonstrated significant potency against various cancer cell lines, notably in ovarian cancer.<sup>[1][2]</sup> It operates as a covalent inhibitor, forming a stable bond with the EZH2 enzyme, which is a catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).<sup>[1][3]</sup> This complex plays a crucial role in gene silencing through the methylation of histone H3 at lysine 27 (H3K27), and its dysregulation is implicated in the progression of numerous cancers.

## Comparative Activity in Cancer Cell Lines

Experimental data highlights the superior activity of **SKLB-03220** in specific cancer cell lines when compared to the well-known EZH2 inhibitor, Tazemetostat (EPZ-6438). The inhibitory potency of **SKLB-03220** has been shown to be positively correlated with the protein levels of EZH2 in cancer cells.

| Compound                | Cell Line                  | Cancer Type      | IC50 (μM)                                                                                     | Reference |
|-------------------------|----------------------------|------------------|-----------------------------------------------------------------------------------------------|-----------|
| SKLB-03220              | A2780                      | Ovarian Cancer   | Not explicitly stated, but described as having "noteworthy potency" at low micromolar levels. | [4][5]    |
| SKLB-03220              | PA-1                       | Ovarian Cancer   | Not explicitly stated, but described as having "noteworthy potency" at low micromolar levels. | [4][5]    |
| Tazemetostat (EPZ-6438) | A2780                      | Ovarian Cancer   | Less potent than SKLB-03220.                                                                  | [1]       |
| Tazemetostat (EPZ-6438) | PA-1                       | Ovarian Cancer   | Less potent than SKLB-03220.                                                                  | [1]       |
| GSK126                  | Various Myeloma Cell Lines | Multiple Myeloma | 12.6 - 17.4                                                                                   | [6]       |

Note: Specific IC50 values for **SKLB-03220** across a broad range of cell lines are not yet publicly available in a comprehensive table. The available data strongly indicates its high potency in ovarian cancer models.

## Mechanism of Action: Covalent Inhibition of EZH2

**SKLB-03220**'s mechanism of action involves the covalent modification of the EZH2 enzyme. This irreversible binding leads to a sustained inhibition of its methyltransferase activity, resulting in a durable reduction of H3K27 trimethylation (H3K27me3) levels. This, in turn, reactivates the

expression of tumor suppressor genes that were silenced by the PRC2 complex, leading to the inhibition of cancer cell proliferation and induction of apoptosis.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a Novel Covalent EZH2 Inhibitor Based on Tazemetostat Scaffold for the Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unveiling SKLB-03220: A Potent Covalent EZH2 Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601110#cross-validation-of-sklb-03220-activity-in-different-cell-lines>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)